1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride
Description
Properties
IUPAC Name |
1-(cyclohexen-1-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h5,8H,2-4,6-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVQRWHUWUONGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride typically involves the reaction of cyclohexene with propan-2-amine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organic compounds.
Industrial Production Methods
Industrial production of 1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a substrate in various organic synthesis reactions, including the preparation of optoelectronic-compatible heterostructures.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context.
Comparison with Similar Compounds
Core Structural Variations
The propan-2-amine backbone is a common feature among many pharmacologically active compounds. Key structural differences arise from substituents attached to the amine group:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Notes | References |
|---|---|---|---|---|---|
| 1-(Cyclohexen-1-yl)propan-2-amine hydrochloride | Cyclohexenyl | C₉H₁₈ClN | 191.7 (est.) | Research chemical, potential CNS activity | |
| 1-(4-Fluorophenyl)propan-2-amine hydrochloride | 4-Fluorophenyl | C₉H₁₁FClN | 203.65 | Controlled substance (amphetamine analog) | |
| Ortetamine HCl | 2-Methylphenyl (o-tolyl) | C₁₀H₁₄ClN | 199.68 | Controlled stimulant | |
| 1-(3-Trifluoromethylphenyl)propan-2-amine hydrochloride | 3-Trifluoromethylphenyl | C₁₀H₁₁F₃ClN | 237.65 | Metabolite of fenfluramine; serotonin release modulator | |
| 1-Ethoxypropan-2-amine hydrochloride | Ethoxy | C₅H₁₂ClNO | 153.61 | Solubility modifier in synthesis |
Physicochemical Properties
- Steric Effects: Bulky cyclohexenyl substituents may reduce binding affinity to monoamine transporters compared to planar aromatic groups in amphetamines .
- Stability : Cyclohexenyl derivatives are less prone to oxidative metabolism compared to fluorinated or methoxylated phenyl analogs, which are substrates for CYP450 enzymes .
Biological Activity
1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride, also known by its CAS number 92145-55-6, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.
The molecular formula of 1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride is C10H15ClN. It is characterized by the presence of a cyclohexene ring, which contributes to its biological activity. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.
Synthesis and Characterization
The synthesis of 1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride typically involves the following steps:
- Formation of the Cyclohexene Ring : The cyclohexene moiety can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
- Amine Introduction : Propan-2-amine is introduced to form the final compound.
- Hydrochloride Salt Formation : The hydrochloride salt is formed by reacting the base form with hydrochloric acid.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Precursor A | 85 |
| 2 | Amine Addition | Propan-2-amine | 90 |
| 3 | Salt Formation | HCl | 95 |
Pharmacological Effects
Research indicates that 1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it demonstrated effective inhibition against Klebsiella pneumoniae and other pathogens in vitro.
- Cytotoxicity : In cellular assays, the compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it exhibited selective cytotoxicity against human cancer cells such as A2780 (ovarian cancer) and LNCaP (prostate cancer), suggesting potential as an anticancer agent.
- Neuropharmacological Effects : Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially influencing mood and behavior.
Case Studies
A notable study explored the effects of this compound on human cancer cell lines. Results indicated that at concentrations ranging from 10 µM to 100 µM, there was a dose-dependent increase in cytotoxicity, with IC50 values calculated for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian) | 25 |
| LNCaP (Prostate) | 30 |
| PC-3 (Prostate) | 35 |
These findings highlight the potential of 1-(Cyclohexen-1-yl)propan-2-amine;hydrochloride as a candidate for further development in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could mediate its neuropharmacological effects.
- DNA Interaction : Potential binding to DNA may disrupt replication processes in cancer cells.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(cyclohexen-1-yl)propan-2-amine hydrochloride in laboratory settings?
Answer:
The synthesis typically involves alkylation or Grignard reactions. For example, cyclohexenylmagnesium bromide can react with propan-2-amine precursors under inert conditions (argon/nitrogen) to form the amine backbone, followed by HCl treatment for salt formation . Critical parameters include:
- Temperature control : Excess heat may lead to cyclohexene ring opening or undesired byproducts.
- Catalyst selection : Palladium or nickel catalysts improve reaction efficiency in hydrogenation steps .
- Purification : Recrystallization using ethanol/water mixtures enhances purity (>98%), monitored via thin-layer chromatography (TLC) .
Basic: Which analytical techniques are most effective for characterizing 1-(cyclohexen-1-yl)propan-2-amine hydrochloride?
Answer:
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclohexene protons at δ 5.4–5.8 ppm, amine protons at δ 2.1–2.5 ppm) .
- HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (177.71 g/mol via ESI-MS) .
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
- In vitro receptor binding assays : Test affinity for serotonin/dopamine receptors (common targets for amine derivatives) using radioligand displacement .
- Enzyme inhibition studies : Assess interactions with monoamine oxidase (MAO) via fluorometric assays .
- Cytotoxicity screening : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate CNS safety .
Advanced: How can stereochemical challenges in synthesis and analysis be addressed?
Answer:
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, critical for studying stereospecific biological effects .
- Circular dichroism (CD) : Confirms absolute configuration of isolated enantiomers .
- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and guides crystallization conditions .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina simulates binding to serotonin receptors (e.g., 5-HT2A), highlighting hydrogen bonds between the amine group and Asp155 residues .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100-ns trajectories, evaluating hydrophobic interactions with the cyclohexene ring .
- QSAR models : Correlate substituent effects (e.g., fluorine vs. chlorine analogs) with bioactivity .
Advanced: How to resolve contradictions in biological data across structural analogs?
Answer:
- Comparative substituent analysis : Fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivatives) show enhanced metabolic stability but reduced receptor affinity vs. chlorinated analogs .
- Meta-analysis : Aggregate data from receptor binding assays (IC₅₀ values) to identify structure-activity trends .
- Dose-response profiling : EC₅₀ curves clarify potency discrepancies in enzyme inhibition studies .
Advanced: What methodologies optimize pharmacological study design for this compound?
Answer:
- In vivo pharmacokinetics : Administer 10 mg/kg (IP) in rodent models, monitoring plasma half-life via LC-MS/MS .
- Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS bioavailability .
- Toxicogenomics : RNA-seq identifies off-target gene expression changes in liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
